molecular formula C13H10FNO4 B6389661 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid CAS No. 1261909-23-2

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid

Cat. No.: B6389661
CAS No.: 1261909-23-2
M. Wt: 263.22 g/mol
InChI Key: MDWDSMXFOAGHQH-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid is a fluorinated aromatic compound featuring a pyridine core substituted with a hydroxy group at position 2 and a 3-fluoro-4-methoxyphenyl group at position 3. Its molecular formula is C₁₃H₁₀FNO₄, with a molecular weight of 277.22 g/mol (calculated). This compound combines electron-withdrawing (fluoro) and electron-donating (methoxy) groups, which influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4/c1-19-11-3-2-7(4-10(11)14)9-6-15-12(16)5-8(9)13(17)18/h2-6H,1H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDWDSMXFOAGHQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CNC(=O)C=C2C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20687559
Record name 5-(3-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261909-23-2
Record name 5-(3-Fluoro-4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20687559
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid typically involves multi-step reactions. One common method includes the reaction of 3-fluoro-4-methoxyphenylboronic acid with isonicotinic acid derivatives under specific conditions. The reaction is often catalyzed by palladium-based catalysts and requires careful control of temperature and pH to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of bacterial enzymes, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparisons

Compound Name Molecular Formula Substituents (Position) Key Features Biological/Physicochemical Properties
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid C₁₃H₁₀FNO₄ - 3-Fluoro, 4-methoxy (phenyl)
- 2-hydroxy (pyridine)
Unique combination of electron-donating (methoxy) and withdrawing (fluoro) groups Enhanced metabolic stability due to methoxy; potential for hydrogen bonding via hydroxy group
5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid C₁₂H₈FNO₄ - 3-Fluoro, 4-hydroxy (phenyl)
- 2-hydroxy (pyridine)
Hydroxy at phenyl 4 instead of methoxy Higher polarity; increased antioxidant potential via phenolic hydroxyl
5-(3-Fluorophenyl)-2-hydroxyisonicotinic acid C₁₂H₈FNO₃ - 3-Fluoro (phenyl)
- 2-hydroxy (pyridine)
No substituent at phenyl 4 Reduced steric hindrance; lower lipophilicity compared to methoxy derivatives
5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid C₁₃H₈F₄N₂O₂ - 5-Fluoro (pyridine)
- 3-(trifluoromethyl) (phenyl)
Trifluoromethyl enhances lipophilicity Improved membrane permeability; potential for CNS-targeted therapies
5-(3-Fluoro-4-methylphenyl)-2-methoxynicotinic acid C₁₄H₁₂FNO₃ - 3-Fluoro, 4-methyl (phenyl)
- 2-methoxy (pyridine)
Methyl instead of methoxy at phenyl 4 Lower electron-donating capacity; altered metabolic pathways

Key Insights:

Substituent Effects :

  • Fluorine : Enhances electronegativity, improving binding to polar biological targets (e.g., enzymes) .
  • Methoxy vs. Hydroxy : Methoxy increases lipophilicity and metabolic stability, while hydroxy enhances solubility and antioxidant capacity .
  • Trifluoromethyl : Significantly boosts lipophilicity, favoring blood-brain barrier penetration .

Biological Implications :

  • The 4-methoxy group in the target compound may reduce oxidative metabolism compared to 4-hydroxy analogs, extending half-life .
  • Fluorine at phenyl 3 optimizes steric and electronic interactions with target proteins, as seen in kinase inhibitors .

Table 2: Physicochemical Properties

Property Target Compound 5-(3-Fluoro-4-hydroxyphenyl)-2-hydroxyisonicotinic acid 5-Fluoro-2-(3-(trifluoromethyl)phenyl)isonicotinic acid
LogP ~2.1 (estimated) ~1.3 ~3.5
Hydrogen Bond Donors 2 3 1
Polar Surface Area 85 Ų 95 Ų 70 Ų

Biological Activity

5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid (CAS No. 1261909-23-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • IUPAC Name : 5-(3-fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid
  • Molecular Formula : C14H12FNO4
  • Molecular Weight : 273.25 g/mol

The biological activity of 5-(3-fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acid is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The presence of the fluoro and methoxy groups enhances its lipophilicity, potentially improving membrane permeability and bioavailability.

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
  • Receptor Modulation : It can bind to receptors, altering their activity and influencing various physiological processes.

Biological Activity

Research has indicated several biological activities associated with this compound:

  • Anti-inflammatory Activity : Preliminary studies suggest that it may inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in inflammatory diseases.
  • Antioxidant Properties : The compound has shown promise in scavenging free radicals, which may protect cells from oxidative stress.
  • Anticancer Potential : Investigations into its anticancer properties are ongoing, with initial findings indicating cytotoxic effects on certain cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of cytokine release
AntioxidantScavenging of free radicals
AnticancerCytotoxic effects on cancer cell lines

Table 2: IC50 Values for Enzyme Inhibition

CompoundTarget EnzymeIC50 (µM)
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxyisonicotinic acidTyrosinaseTBD
Reference Compound (Kojic Acid)Tyrosinase17.8

Case Studies

  • Study on Anti-inflammatory Effects : A study evaluated the compound's ability to inhibit TNF-alpha production in macrophages. Results demonstrated a significant reduction in TNF-alpha levels at concentrations above 10 µM, indicating its potential as an anti-inflammatory agent.
  • Antioxidant Activity Assessment : In vitro assays using ABTS radical scavenging showed that the compound exhibited antioxidant activity comparable to established antioxidants, with an EC50 value of approximately 9.0 µM.
  • Cytotoxicity in Cancer Models : In a study involving B16F10 melanoma cells, the compound demonstrated cytotoxicity with an IC50 value of 25 µM, suggesting its potential as an anticancer therapeutic.

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